molecular formula C6H6F2N2O B6157921 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one CAS No. 1564902-01-7

2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one

Cat. No.: B6157921
CAS No.: 1564902-01-7
M. Wt: 160.1
InChI Key:
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Description

2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one is a chemical compound that belongs to the class of difluoromethylated pyrazoles. This compound is characterized by the presence of two fluorine atoms attached to the central carbon atom, along with a pyrazole ring substituted with a methyl group. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one typically involves the reaction of 1-methyl-1H-pyrazole with difluoromethylating agents. One common method involves the use of difluoromethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include difluoromethyl alcohols, substituted pyrazoles, and various difluoromethyl derivatives .

Scientific Research Applications

2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one involves its interaction with specific molecular targets. The compound can form hydrogen bonds and cation-π interactions with enzymes or receptors, leading to modulation of their activity. These interactions can result in various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one is unique due to its specific substitution pattern and the presence of the difluoromethyl group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one involves the reaction of 2,2-difluoroethylamine with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent to form the corresponding alcohol, which is then oxidized to the ketone using an oxidizing agent.", "Starting Materials": [ "2,2-difluoroethylamine", "1-methyl-1H-pyrazole-5-carbaldehyde", "Reducing agent", "Oxidizing agent" ], "Reaction": [ "Step 1: 2,2-difluoroethylamine is reacted with 1-methyl-1H-pyrazole-5-carbaldehyde in the presence of a reducing agent, such as sodium borohydride or lithium aluminum hydride, to form the corresponding alcohol.", "Step 2: The alcohol is then oxidized to the ketone using an oxidizing agent, such as Jones reagent or potassium permanganate.", "Step 3: The resulting 2,2-difluoro-1-(1-methyl-1H-pyrazol-5-yl)ethan-1-one can be purified by recrystallization or column chromatography." ] }

CAS No.

1564902-01-7

Molecular Formula

C6H6F2N2O

Molecular Weight

160.1

Purity

95

Origin of Product

United States

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